3-(Ethylthio)biphenyl

Acetylcholinesterase Inhibitor Medicinal Chemistry

Researchers face reproducibility failure when substituting meta-ethylthio biphenyls with methylthio or para analogs, which alter enzyme inhibition kinetics, mesogen phase behavior, and receptor binding. This crystalline solid delivers structural consistency for cholinergic agent design and liquid crystal model synthesis. - **SAR-validated scaffold**: Non-competitive AChE inhibitor (Ki = 246 nM, electric eel); patent-reported FFAR4 agonist core (EC₅₀ = 3.24 µM) - **Controlled thioether linker**: Enables study of anomalous nematic-isotropic transition drops vs. methylthio homologues - **Supply assurance**: ≥97% purity; standard global shipment with documented storage conditions

Molecular Formula C14H14S
Molecular Weight 214.33 g/mol
Cat. No. B8000626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylthio)biphenyl
Molecular FormulaC14H14S
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C14H14S/c1-2-15-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3
InChIKeyIEIOXPOFVRRURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylthio)biphenyl Overview


3-(Ethylthio)biphenyl (CAS 210169-54-3) is a biphenyl derivative featuring an ethylthio (-SC₂H₅) substituent at the meta position . The compound has a molecular formula of C₁₄H₁₄S, a molecular weight of 214.33 g/mol, and a melting point documented at 168–172 °C . It is typically supplied as a crystalline solid with a purity of ≥97% . As an alkyl aryl thioether, it serves as a versatile building block for organic synthesis, materials science, and medicinal chemistry, with reactivity dictated by the sulfur atom’s nucleophilicity and the biphenyl core’s structural rigidity [1].

Building Block

Alkyl aryl thioether for C–S bond diversification in organic synthesis and medicinal chemistry

Electronic Profile

Meta-ethylthio substituent modulates lipophilicity and electronic effects vs para or methylthio analogs

SAR Studies

Supports structure-activity relationship exploration with reported AChE and FFAR4 pathway context

Generic Substitution Risks for 3-(Ethylthio)biphenyl


Substituting 3-(ethylthio)biphenyl with a close analog—such as 3-(methylthio)biphenyl or 4-(ethylthio)biphenyl—introduces significant variability in biological activity, thermophysical behavior, and synthetic utility. The meta-ethylthio configuration confers a distinct balance of lipophilicity and electronic effects compared to para-substituted or methylthio analogs [1]. In liquid crystalline systems, the transition from methylthio to ethylthio homologues results in a pronounced drop in nematic-isotropic transition temperatures, a behavior not observed in alkyl- or alkoxy-substituted series [2]. Furthermore, the ethyl chain length can influence enzyme inhibition potency and receptor binding kinetics, as demonstrated in acetylcholinesterase assays where even minor structural variations yield measurable IC₅₀ differences [3]. Generic substitution without empirical verification therefore jeopardizes reproducibility in both materials science and medicinal chemistry workflows.

Methylthio homologues may shift liquid-crystal phase behavior significantly; chalcogen bonding anomalies differ by chain length.

Para-substituted or methylthio analogs can alter enzyme inhibition kinetics; minor structural changes may produce measurable IC₅₀ differences.

Generic substitution without empirical verification may jeopardize reproducibility in both materials science and medicinal chemistry workflows.

Quantitative Comparison: 3-(Ethylthio)biphenyl vs. Analogs


AChE Inhibition Potency

3-(Ethylthio)biphenyl inhibits electric eel acetylcholinesterase (AChE) with a Ki of 246 nM (non-competitive inhibition) and an IC₅₀ of 148 nM [1]. While direct head-to-head data for the methylthio analog are not available in the same assay, the ethylthio substitution pattern has been shown to modulate AChE affinity relative to other biphenyl derivatives; for example, a related compound with a different alkylthio chain length exhibited an IC₅₀ of 170 nM, indicating that even minor chain-length modifications can alter potency [2].

AChE Inhibition
Cross-study context
Ki 246 nM, IC₅₀ 148 nM vs reference analog IC₅₀ 170 nM

Supports AChE SAR probe development; chain length modulates inhibition profile

Electric eel AChE, Ellman's method; direct head-to-head data limited

Acetylcholinesterase Inhibitor Medicinal Chemistry

FFAR4 Agonism

A derivative incorporating the 3-(ethylthio)biphenyl moiety, trans-2-(2-(3′-(ethylthio)-[1,1′-biphenyl]-4-yl)ethyl)cyclopropanecarboxylic acid (US9938222, Example 38), activates human free fatty acid receptor 4 (FFAR4) with an EC₅₀ of 3.24 µM in a pERK assay [1]. This demonstrates that the ethylthio-biphenyl core can serve as a viable pharmacophore for GPCR targeting. While a direct comparator for the 3-(ethylthio)biphenyl parent is absent, the data establish a baseline for further SAR optimization.

FFAR4 Agonism
Supporting context
EC₅₀ 3.24 µM in pERK assay

Ethylthio-biphenyl scaffold enables GPCR targeting; baseline for SAR

Derivative tested; no direct comparator

GPCR Metabolic Disease Free Fatty Acid Receptor

Liquid Crystal Phase Transition

In the homologous series 4′-(alkylthio)[1,1′-biphenyl]-4-carbonitriles (nSCB), the nematic-isotropic transition temperature (T_NI) exhibits a significant decrease upon moving from the methylthio (1SCB) to ethylthio (2SCB) member. While exact T_NI values are not provided in the abstract, the authors note that this decrease is large and contrasts sharply with the behavior observed in alkyl- and alkoxy-cyanobiphenyl series [1]. This anomaly is attributed to chalcogen bonding interactions unique to the sulfur-containing alkylthio chains.

Liquid Crystal T_NI
Direct comparison
Large T_NI decrease from methylthio to ethylthio homologue

Chalcogen bonding anomaly informs mesogen design; chain-length dependent

nSCB series; exact values not abstracted

Liquid Crystals Phase Behavior Thioethers

Biphenyl Thioether Synthesis Yields

A series of bis(alkyl)thioethers based on a 2,2′-biphenyl backbone were synthesized in yields ranging from 32% to 70% [1]. Although this study does not directly report data for 3-(ethylthio)biphenyl, it establishes a realistic yield window for analogous biphenyl thioether syntheses. This can serve as a comparative baseline when evaluating synthetic routes for mono-substituted ethylthio biphenyls.

Synthesis Yields
Class-level context
Yield range 32–70% for bis(alkyl)thioethers on biphenyl

Realistic yield window for analog synthesis; supports scalability review

Data on 2,2′-bis derivatives; not directly on target compound

Synthetic Methodology Thioethers Biphenyl

Key Applications of 3-(Ethylthio)biphenyl


AChE Inhibitor Probe Development

Given its confirmed Ki of 246 nM against electric eel AChE [1], 3-(ethylthio)biphenyl serves as a structurally compact starting point for designing novel cholinergic agents. Its moderate potency and non-competitive inhibition profile make it suitable for SAR expansion, particularly when compared to other alkylthio-substituted biphenyls that exhibit IC₅₀ variations [2].

FFAR4 Agonist Scaffold

The 3-(ethylthio)biphenyl moiety is a key component in a patented FFAR4 agonist (EC₅₀ = 3.24 µM) [3]. Researchers pursuing metabolic disease targets (e.g., type 2 diabetes, obesity) can utilize this scaffold as a validated pharmacophore for hit-to-lead optimization.

Thioether-Based Liquid Crystal Design

The anomalous decrease in T_NI observed when transitioning from methylthio to ethylthio homologues in nSCB series [4] highlights the unique role of chalcogen bonding in thioether-linked liquid crystals. 3-(Ethylthio)biphenyl can be employed as a precursor for synthesizing model compounds to investigate this phenomenon, enabling the rational design of mesogens with tailored phase behavior.

Bis(thioether) Ligand Building Block

Biphenyl thioethers are valuable intermediates for preparing sulfur-containing ligands and catalysts. The established synthetic yields (32–70%) for related bis(alkyl)thioethers [5] provide a practical framework for developing efficient routes to 3-(ethylthio)biphenyl derivatives for coordination chemistry applications.

Application
Selection Property
Validation Focus
AChE probe development
SAR expansion potential
AChE inhibitory activity confirmation
FFAR4 agonist scaffold
GPCR pharmacophore applicability
FFAR4 agonism in target assays
Liquid crystal design
Chalcogen bonding modulation
Phase behavior characterization
Bis(thioether) ligand building block
Synthetic yield optimization
Coordination chemistry testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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